molecular formula C12H20F6N2O B5162659 1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B5162659
M. Wt: 322.29 g/mol
InChI Key: XLGMFRDJWLJLON-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: is a synthetic organic compound characterized by the presence of both butyl and hexafluoropropyl groups attached to a urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate with dibutylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate+DibutylamineThis compound\text{1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate} + \text{Dibutylamine} \rightarrow \text{this compound} 1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate+Dibutylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the urea core.

    Substitution: The butyl and hexafluoropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce hexafluoropropyl groups into molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: shares similarities with other urea derivatives, such as:

Uniqueness

The presence of the hexafluoropropyl group in this compound imparts unique properties, such as increased lipophilicity and stability, compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high chemical and thermal stability.

Properties

IUPAC Name

1,1-dibutyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F6N2O/c1-3-5-7-20(8-6-4-2)10(21)19-9(11(13,14)15)12(16,17)18/h9H,3-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMFRDJWLJLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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